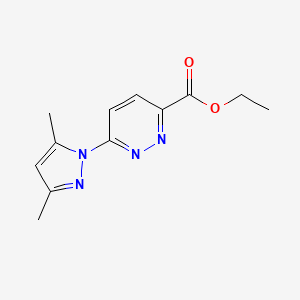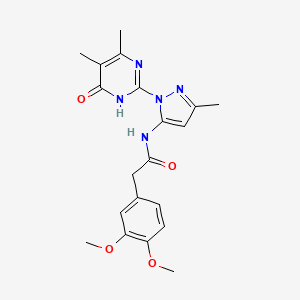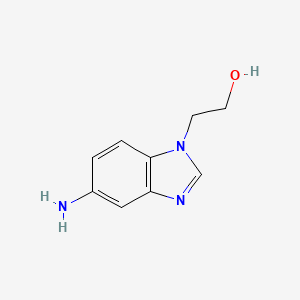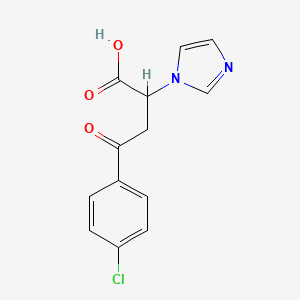![molecular formula C17H14N6OS B2411142 N-((2-(1-Methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)benzo[c][1,2,5]thiadiazol-5-carboxamid CAS No. 2034344-86-8](/img/structure/B2411142.png)
N-((2-(1-Methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)benzo[c][1,2,5]thiadiazol-5-carboxamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a useful research compound. Its molecular formula is C17H14N6OS and its molecular weight is 350.4. The purity is usually 95%.
BenchChem offers high-quality N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
- Rechenansätze wie Molekulardynamiksimulationen wurden eingesetzt, um die Bindungsinteraktionen dieser Verbindung mit bestimmten biologischen Zielen zu verstehen. Zum Beispiel rechtfertigte eine Studie ihre potente in-vitro-Antipromastigotenaktivität, indem sie ihr Bindungsmuster im aktiven Zentrum eines Leishmania-Enzyms analysierte .
- Forscher verwenden Pharmakophor-basiertes virtuelles Screening, um potenzielle Medikamentenkandidaten zu identifizieren. Die strukturellen Merkmale der Verbindung können zu spezifischen Bindungsstellen in Enzymen oder Rezeptoren passen. Beispielsweise wurde sie als neuartiger NAMPT-Inhibitor untersucht .
Molekularsimulationsstudien
Arzneimittelentwicklung und Pharmakophor-basiertes Screening
Diese Anwendungen verdeutlichen die Vielseitigkeit und das potenzielle Potenzial von N-((2-(1-Methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)benzo[c][1,2,5]thiadiazol-5-carboxamid in verschiedenen wissenschaftlichen Kontexten. Weitere Forschung und Zusammenarbeit werden weitere Anwendungen aufdecken und unser Verständnis seiner Eigenschaften verbessern. 🌟
Wirkmechanismus
Target of Action
The primary target of this compound is the colony stimulating factor-1 receptor (CSF-1R) . CSF-1R has been identified as a druggable target in the treatment of glioblastoma multiforme . Another significant activity was found on the kinase p70S6Kβ .
Mode of Action
The compound interacts with its targets, leading to changes in their function. For instance, it shows effective NAMPT activity . NAMPT is an enzyme that plays a crucial role in the NAD+ salvage pathway, which is pivotal in many biological processes including metabolism and aging .
Biochemical Pathways
The compound affects the NAD+ salvage pathway by activating NAMPT . This pathway is essential for many biological processes, including metabolism and aging . The compound’s interaction with CSF-1R also suggests potential effects on pathways involved in immune response and inflammation .
Pharmacokinetics
The compound’slipophilicity was adjusted to show effective NAMPT activity and reduced direct inhibition (DI) of multiple CYP isoforms , suggesting considerations of its pharmacokinetic properties during its development.
Result of Action
The compound’s action results in the activation of NAMPT, leading to effects on the NAD+ salvage pathway . This could have potential therapeutic implications in diseases related to metabolism and aging . Its interaction with CSF-1R suggests potential effects on immune response and inflammation .
Biochemische Analyse
Biochemical Properties
Compounds with similar structures, such as pyrazole derivatives, have been known to interact with various enzymes and proteins . These interactions can influence biochemical reactions, potentially altering the function or activity of these biomolecules .
Cellular Effects
Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is possible that it may bind to certain biomolecules, leading to enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of different dosages of N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide in animal models have not been reported. Similar compounds have shown dose-dependent effects, with potential toxic or adverse effects at high doses .
Metabolic Pathways
It is possible that it may interact with certain enzymes or cofactors, influencing metabolic flux or metabolite levels .
Transport and Distribution
It may interact with transporters or binding proteins, influencing its localization or accumulation .
Subcellular Localization
It may contain targeting signals or undergo post-translational modifications that direct it to specific compartments or organelles .
Eigenschaften
IUPAC Name |
N-[[2-(1-methylpyrazol-4-yl)pyridin-4-yl]methyl]-2,1,3-benzothiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N6OS/c1-23-10-13(9-20-23)15-6-11(4-5-18-15)8-19-17(24)12-2-3-14-16(7-12)22-25-21-14/h2-7,9-10H,8H2,1H3,(H,19,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXNMAMKQYQFULU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NC=CC(=C2)CNC(=O)C3=CC4=NSN=C4C=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N6OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-benzyl-2-(2-(4-ethoxyphenyl)-2-oxoethyl)-[1,2,4]triazolo[4,3-a]quinazoline-1,5(2H,4H)-dione](/img/structure/B2411059.png)
![2,2-Difluoro-N-phenylspiro[3.3]heptane-6-carboxamide](/img/structure/B2411061.png)

![N-[1-(4-fluoro-3-methylphenyl)-2-oxopyrrolidin-3-yl]-1H-1,3-benzodiazole-5-carboxamide](/img/structure/B2411067.png)
![2-methoxy-N-{2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}acetamide](/img/structure/B2411068.png)
![Ethyl 4-[(3,5-dichlorophenyl)carbamoyl]piperazine-1-carboxylate](/img/structure/B2411070.png)
![2-[(3,4-Dichlorobenzyl)sulfanyl]-4-methyl-6-phenylnicotinonitrile](/img/structure/B2411071.png)
![2-(benzo[d][1,3]dioxol-5-yl)-5-(pyridin-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2411072.png)




![N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl]-N'-[3-(methylsulfanyl)phenyl]ethanediamide](/img/structure/B2411081.png)

